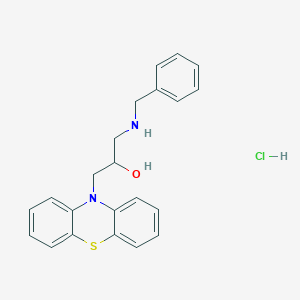

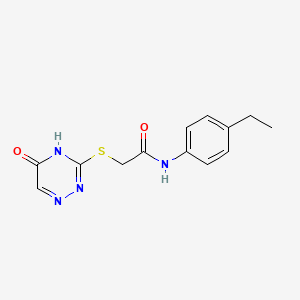

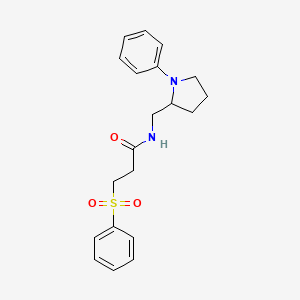

![molecular formula C23H22F3N3O B2928003 (E)-3-苯基-1-(4-((2-(三氟甲基)-1H-苯并[d]咪唑-1-基)甲基)哌啶-1-基)丙-2-烯-1-酮 CAS No. 1212786-67-8](/img/structure/B2928003.png)

(E)-3-苯基-1-(4-((2-(三氟甲基)-1H-苯并[d]咪唑-1-基)甲基)哌啶-1-基)丙-2-烯-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is an imidazole-containing chalcone . Imidazole-containing chalcones have been shown to be strongly effective against Aspergillus fumigatus, the causative agent for the disease pulmonary aspergillosis .

Synthesis Analysis

The compound was synthesized via a Claisen–Schmidt condensation . The reaction was performed by adding 4-(1H-imidazol-1-yl)benzaldehyde, 4′-methylacetophenone, and methanol to a round bottom flask at room temperature. Aqueous NaOH was added and allowed to stir for 2 hours .Molecular Structure Analysis

The molecular structure of the compound was optimized using density functional theory (DFT) at B3LYP/ 6-311++G(d,p) basis set . In addition, molecular electrostatic potential (MEP) was obtained to study the intramolecular charge transfer (ICT) by introducing electrophilic and nucleophilic sites on the compound surfaces .Chemical Reactions Analysis

The compound was synthesized via a Claisen–Schmidt condensation . This reaction was performed by adding 4-(1H-imidazol-1-yl)benzaldehyde, 4′-methylacetophenone, and methanol to a round bottom flask at room temperature. Aqueous NaOH was added and allowed to stir for 2 hours .科学研究应用

腐蚀抑制

该化合物的类似物已被研究用作缓蚀剂。例如,苯并咪唑衍生物已显示出抑制盐酸溶液中 N80 钢腐蚀的有效性。重量损失测量、动电位极化和电化学阻抗谱等技术被用来研究这一性质 (Yadav 等人,2016 年)。

抗菌和抗癌活性

与目标化合物在结构上相关的苯并咪唑衍生物已被合成并评估其抗菌活性。例如,新系列的含咪唑的苯并二氮杂卓类化合物显示出抗菌特性 (Konda 等人,2011 年)。此外,这些衍生物已被研究其抗癌活性。某些化合物对各种癌细胞系显示出有效的抑制作用,表明潜在的治疗应用 (Al-Soud 等人,2021 年)。

药理学研究

苯并咪唑衍生物也已在药理学研究中得到探索,尤其是在开发针对各种生物靶标的抑制剂方面。例如,N-羟基-3-[3-(1-取代-1H-苯并咪唑-2-基)-苯基]-丙烯酰胺被发现是人组蛋白脱乙酰酶的纳摩尔抑制剂,表明它们在治疗癌症等疾病中的潜力 (Bressi 等人,2010 年)。

催化

含有咪唑基取代基的化合物,类似于目标化合物,已用于催化。例如,具有双功能 P、N 配体的金 (I) 络合物在合成反应中显示出催化活性 (Wetzel 等人,2011 年)。

新型化合物的合成

该化合物的结构框架已用于合成具有潜在生物活性的新型化合物。例如,已经报道了新型苯并[4,5]咪唑并[1,2-a]吡啶衍生物的合成,表明该化合物在促进新化学实体的开发中发挥着作用 (Goli-Garmroodi 等人,2015 年)。

作用机制

Target of Action

It is known that imidazole-containing compounds, such as this one, have a broad range of chemical and biological properties . They are key components in many functional molecules used in various applications, including pharmaceuticals and agrochemicals .

Mode of Action

Imidazole-containing compounds have been shown to be strongly effective against aspergillus fumigatus, the causative agent for the disease pulmonary aspergillosis . This suggests that the compound may interact with biological targets in a way that inhibits the growth or function of this fungus.

Biochemical Pathways

Given the antifungal properties of similar imidazole-containing compounds , it can be inferred that the compound may interfere with essential biochemical pathways in fungi, such as those involved in cell wall synthesis or ergosterol biosynthesis, leading to their death or inhibited growth.

Pharmacokinetics

The compound was synthesized via claisen–schmidt condensation of 4-(1h-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone using aqueous sodium hydroxide in methanol . This suggests that the compound may be soluble in polar solvents, which could potentially influence its absorption and distribution in the body.

Result of Action

Given the antifungal properties of similar imidazole-containing compounds , it can be inferred that the compound may lead to the death or inhibited growth of fungi, such as Aspergillus fumigatus.

属性

IUPAC Name |

(E)-3-phenyl-1-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F3N3O/c24-23(25,26)22-27-19-8-4-5-9-20(19)29(22)16-18-12-14-28(15-13-18)21(30)11-10-17-6-2-1-3-7-17/h1-11,18H,12-16H2/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZCJRYHYTDBVTM-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C3=CC=CC=C3N=C2C(F)(F)F)C(=O)C=CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CN2C3=CC=CC=C3N=C2C(F)(F)F)C(=O)/C=C/C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

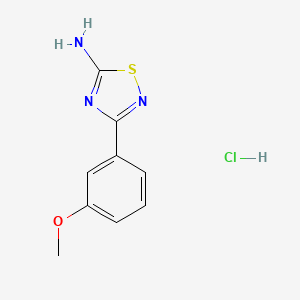

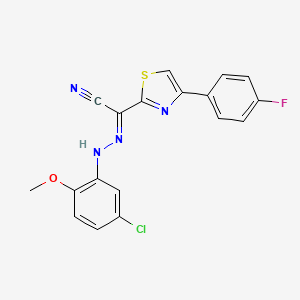

![6-Methyl-3-(3-nitrophenyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2927926.png)

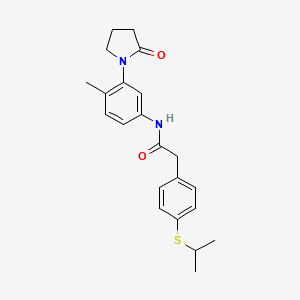

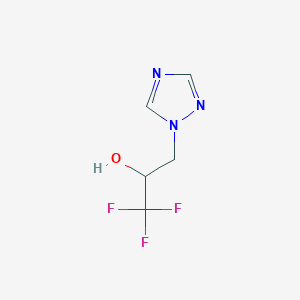

![(E)-3-(2,5-difluorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)prop-2-en-1-one](/img/structure/B2927927.png)

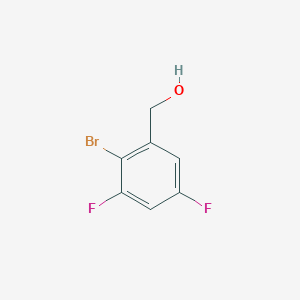

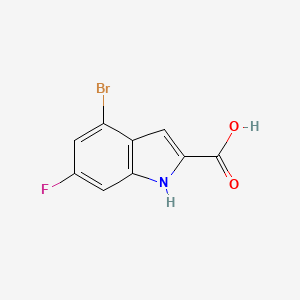

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-bromophenyl)propanamide](/img/structure/B2927932.png)

![2-cyclohexyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2927943.png)